Advanced Synthesis and Application Profiling of Methyl α-Ionone Glycidate (CAS 67905-40-2)
Advanced Synthesis and Application Profiling of Methyl α-Ionone Glycidate (CAS 67905-40-2)
Executive Summary
Methyl α-ionone glycidate (CAS 67905-40-2), commercially known as prune glycidate, is a high-value aroma chemical utilized extensively in the flavor and fragrance (F&F) industry. Characterized by a complex olfactory profile that bridges fruity, woody, and floral domains, its synthesis requires precise stereochemical and thermodynamic control. This technical guide provides an in-depth analysis of the mechanistic chemistry, step-by-step synthetic protocols, and physicochemical profiling necessary for the successful isolation and formulation of this compound.
Chemical Identity & Organoleptic Significance
Methyl α-ionone glycidate is a cyclic monoterpene-derived epoxide. In fragrance formulation, it is prized for its exceptional substantivity and multidimensional odor profile.
According to the 1, the primary descriptors for this compound are Woody, Floral, and Violet [1]. However, in concentrated applications, it exhibits pronounced fruity, raspberry, and prune notes[2]. This dual nature allows it to act as a versatile bridge between heavy woody base notes and volatile fruity top notes, making it a critical asset in modern perfumery.
Mechanistic Chemistry: The Darzens Condensation
The industrial standard for synthesizing methyl α-ionone glycidate is the Darzens condensation. This reaction involves the condensation of α -ionone with an α -halo ester (methyl chloroacetate) in the presence of a strong base to form an α,β -epoxy ester[3].
Causality in Reagent Selection:
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Base Selection: Sodium methoxide (NaOMe) is strictly utilized instead of sodium ethoxide. Using an ethoxide base would trigger transesterification of the methyl ester, yielding a heterogeneous mixture of methyl and ethyl glycidates, which degrades the targeted olfactory sharpness.
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Solvent Dynamics: The reaction is optimally performed in a dipolar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP). NMP solvates the alkali metal cation, leaving the enolate highly nucleophilic, which accelerates the critical intramolecular SN2 ring closure and maximizes the epoxide yield[4].
Darzens Condensation Pathway for Methyl α-Ionone Glycidate Synthesis.
Experimental Protocol: Synthesis and Purification
To ensure high fidelity and reproducibility, the following protocol operates as a self-validating system , embedding in-process controls (IPC) to verify chemical milestones before proceeding.
Step 1: Reagent Preparation and Enolate Generation
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Action: Charge a dry, nitrogen-purged reactor with α -ionone (1.0 eq) and methyl chloroacetate (1.2 eq) in anhydrous NMP. Cool the system to -5 °C.
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Causality: The slight excess of methyl chloroacetate compensates for trace hydrolysis. Cooling to -5 °C is critical to control the highly exothermic deprotonation step and prevent the self-condensation of the ketone.
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Self-Validation: Monitor the moisture content via Karl Fischer titration prior to base addition. Moisture must be <0.05% to prevent the saponification of the α -halo ester.
Step 2: Base Addition
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Action: Slowly dose NaOMe (25% w/w in methanol, 1.25 eq) over 2 hours, maintaining the internal temperature strictly below 0 °C.
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Causality: Controlled dosing prevents thermal spikes that could lead to the degradation of the delicate α -ionone ring system[4].
Step 3: Epoxidation and Maturation
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Action: Allow the reaction to naturally warm to room temperature (20–25 °C) and stir for an additional 4 hours.
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Causality: While the initial low temperature favors the aldol-type addition, the subsequent intramolecular nucleophilic substitution (epoxidation) requires a higher activation energy to expel the chloride leaving group[3].
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Self-Validation: The reaction progress is continuously monitored via GC-FID. The system validates completion when the α -ionone peak area falls below 2% relative to the product peak.
Step 4: Quenching and Phase Separation
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Action: Quench the reaction with cold, deionized water and extract the aqueous layer with toluene. Wash the organic phase with brine until a neutral pH is achieved.
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Causality: Neutralization is essential; trace alkalinity during distillation will cause thermal degradation and decarboxylation of the glycidate into an aldehyde.
Step 5: Fractional Vacuum Distillation
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Action: Distill the crude product under high vacuum (120 °C at 1.0 mm Hg)[2].
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Causality: High vacuum drastically lowers the boiling point, preventing the thermal cleavage of the strained epoxide ring.
Physicochemical and Organoleptic Profiling
The isolated compound must meet strict physicochemical parameters to be viable for commercial fragrance formulation. The data summarized below reflects the standard specifications for high-purity methyl α-ionone glycidate.
| Property | Specification / Value |
| CAS Number | 67905-40-2 |
| Molecular Formula | C16H24O3 |
| Molecular Weight | 264.36 g/mol |
| Appearance | Clear yellow liquid |
| Boiling Point | ~120.00 °C @ 1.00 mm Hg |
| Specific Gravity | 1.000 to 1.020 @ 25.00 °C |
| Refractive Index | 1.488 to 1.499 @ 20.00 °C |
| Flash Point | 110.00 °C (230.00 °F) |
| LogP (o/w) | 4.884 (est.) |
| Substantivity | > 336 hours (at 100%) |
Quality Control and Formulation Workflows
Because glycidates exist as a mixture of stereoisomers, quality control must evaluate both chemical purity and olfactory accuracy. A batch may pass GC-MS purity thresholds but fail organoleptic evaluation if the isomer ratio skews the odor profile away from the desired raspberry/prune character.
Self-Validating Quality Control and Purification Workflow.
Application in Formulation: Methyl α-ionone glycidate boasts a substantivity of over 336 hours, making it an excellent fixative for volatile fruity accords[2]. In practical formulation, it is recommended for use at levels up to 5.0% in the fragrance concentrate [2]. It synergizes exceptionally well with other ionones (like β -ionone) and synthetic musks to create deep, velvety floral bases.
Conclusion
The synthesis and application of methyl α-ionone glycidate represent a sophisticated intersection of organic chemistry and sensory science. By strictly controlling the thermodynamics of the Darzens condensation and employing rigorous, self-validating purification workflows, application scientists can reliably produce this high-value compound. Its unique physicochemical properties and immense substantivity secure its position as a foundational ingredient in advanced fragrance architecture.
References
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Prune glycidate, 67905-40-2 | The Good Scents Company | 2[2]
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EP1764359A1 - Process for the preparation of glycidic ester and an aldehyde | Google Patents |4[4]
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The Darzens Glycidic Ester Condensation | ResearchGate | 3[3]
